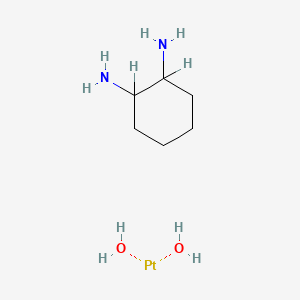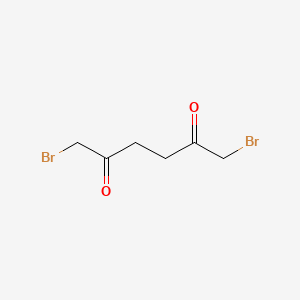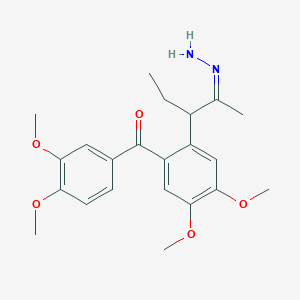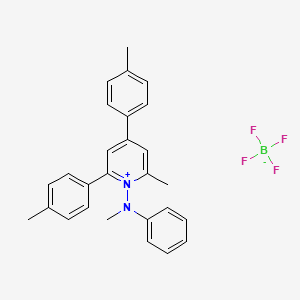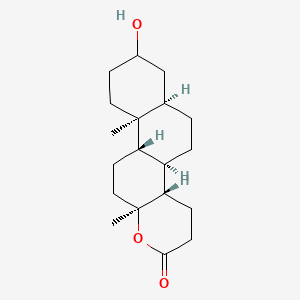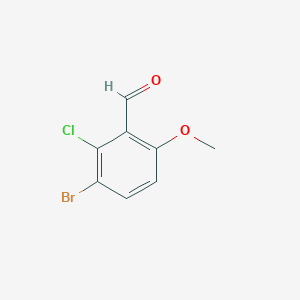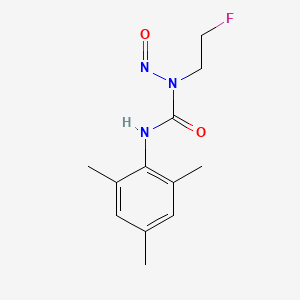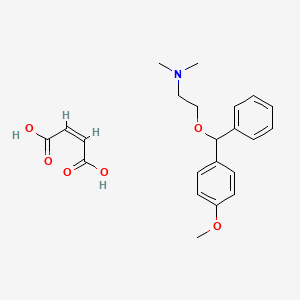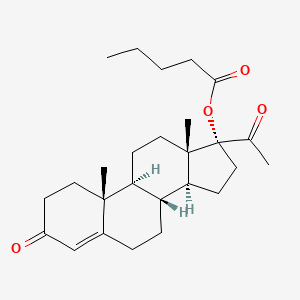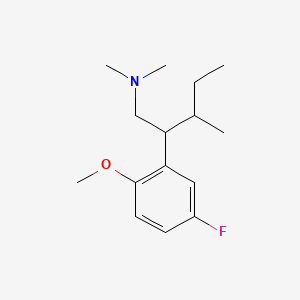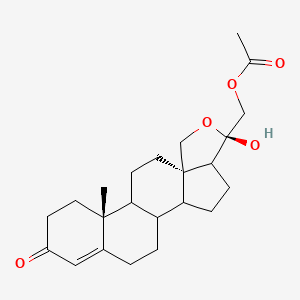
18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate is a synthetic steroid compound with the molecular formula C23H32O5 and a molecular weight of 388.5 g/mol . This compound is known for its significant role in various biochemical and pharmacological applications, particularly in the field of neurology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate typically involves the acetylation of 18,21-dihydroxy-pregn-4-ene-3,20-dione. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions generally include maintaining a temperature of around 0-5°C to ensure the selective acetylation of the hydroxyl groups at positions 18 and 21.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using chromatographic techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed: The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of the original compound .
Scientific Research Applications
18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets steroid receptors in the body, modulating their activity and influencing various physiological processes.
Pathways Involved: It affects pathways related to steroidogenesis, inflammation, and neuroprotection, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
11,18,21-Trihydroxypregn-4-ene-3,20-dione: This compound has similar hydroxylation patterns but differs in its overall structure and activity.
Pregn-4-ene-3,20-dione, 11α-hydroxy-, acetate: Another acetate derivative with distinct pharmacological properties.
17α-Hydroxyprogesterone: A related steroid with hydroxylation at different positions, used in various therapeutic applications.
Uniqueness: 18,21-Dihydroxy-pregn-4-ene-3,20-dione 21-Acetate is unique due to its specific hydroxylation and acetylation patterns, which confer distinct biochemical and pharmacological properties .
Properties
Molecular Formula |
C23H32O5 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(6S,9R,13R)-6-hydroxy-13-methyl-16-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-6-yl]methyl acetate |
InChI |
InChI=1S/C23H32O5/c1-14(24)27-13-23(26)20-6-5-19-17-4-3-15-11-16(25)7-9-21(15,2)18(17)8-10-22(19,20)12-28-23/h11,17-20,26H,3-10,12-13H2,1-2H3/t17?,18?,19?,20?,21-,22+,23+/m0/s1 |
InChI Key |
QFXMMLCXOVKRRP-ZWAMDLKQSA-N |
Isomeric SMILES |
CC(=O)OC[C@@]1(C2CCC3[C@@]2(CCC4C3CCC5=CC(=O)CC[C@]45C)CO1)O |
Canonical SMILES |
CC(=O)OCC1(C2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B15289679.png)

